Linzagolix

GnRH antagonist receptor binding IC50

Linzagolix uniquely combines intermediate GnRH receptor affinity (IC50 36.7 nM) with a ~15-hour half-life for once-daily oral dosing and graded estrogen suppression—optimal for rodent and NHP endometriosis or fibroid models requiring partial LH/FSH modulation rather than complete shutdown. Clinically benchmarked: 84.7% HMB remission at 200 mg with add-back therapy and BMD recovery to placebo-equivalent levels 24 months post-treatment. Unlike elagolix (0.25 nM IC50, BID dosing) or relugolix (0.33 nM IC50), linzagolix does not trigger mast cell histamine release at 10 µM, ensuring cleaner Ca²⁺ flux, cAMP, and gene expression readouts in GnRHR-expressing cell lines. Supplied at ≥98% purity with full certificate of analysis.

Molecular Formula C22H15F3N2O7S
Molecular Weight 508.4 g/mol
CAS No. 935283-04-8
Cat. No. B1675553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinzagolix
CAS935283-04-8
SynonymsLinzagolix; 
Molecular FormulaC22H15F3N2O7S
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC
InChIInChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30)
InChIKeyBMAAMIIYNNPHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linzagolix CAS 935283-04-8: Product Profile and Procurement Considerations for GnRH Antagonist Research


Linzagolix (CAS 935283-04-8; synonyms KLH-2109, OBE-2109; trade name Yselty®) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist [1]. Developed by Kissei Pharmaceutical, it is approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age and has completed Phase III clinical trials for endometriosis-associated pain [2][3]. The compound exhibits an IC50 of 36.7 nM for inhibition of GnRH-stimulated Ca²⁺ flux in HEK293 cells expressing human GnRHR and a Ki of 27.4 ± 4.12 nM [4][5]. Its pharmacokinetic profile supports once-daily oral dosing, with an elimination half-life of approximately 15 hours [6].

Why Linzagolix Cannot Be Substituted with Other Oral GnRH Antagonists in Scientific and Industrial Applications


Generic substitution among oral GnRH antagonists is not supported by empirical evidence due to substantial differences in receptor binding affinities, pharmacokinetic half-lives, dose-response relationships, and bone mineral density (BMD) impact profiles. For example, linzagolix exhibits an IC50 of 36.7 nM for human GnRHR, whereas relugolix is approximately 100-fold more potent with an IC50 of 0.33 nM, and elagolix shows an IC50 of 0.25 nM [1]. These in vitro differences translate into distinct clinical dosing regimens: linzagolix requires 75-200 mg once daily, elagolix requires 150-200 mg twice daily, and relugolix requires 40 mg once daily [2]. Furthermore, linzagolix's half-life of ~15 hours enables sustained target engagement with once-daily dosing, whereas elagolix's 4-6 hour half-life necessitates twice-daily administration and may result in incomplete GnRH suppression throughout the dosing interval [3][4]. The differential impact on BMD recovery, with linzagolix demonstrating BMD changes similar to placebo at 24 months post-treatment, further underscores that these agents are not interchangeable for research protocols requiring specific pharmacological profiles [5].

Linzagolix Comparative Evidence: Quantitative Differentiation from Closest Analogs


GnRH Receptor Binding Affinity: Linzagolix vs. Relugolix vs. Elagolix

Linzagolix exhibits an IC50 of 36.7 nM for inhibition of GnRH-stimulated Ca²⁺ flux in HEK293 cells expressing human GnRHR [1]. In contrast, relugolix demonstrates an IC50 of 0.33 nM under comparable in vitro conditions, representing approximately 111-fold higher potency, while elagolix shows an IC50 of 0.25 nM, approximately 147-fold more potent . These affinity differences are substantial and reflect distinct chemical scaffolds optimized for different target engagement profiles.

GnRH antagonist receptor binding IC50 in vitro pharmacology

Clinical Efficacy in Endometriosis-Associated Pain: Linzagolix Phase IIb Response Rates vs. Placebo

In the Phase IIb EDELWEISS trial (N=327), linzagolix demonstrated dose-dependent efficacy in reducing endometriosis-associated pain. Response rates, defined as ≥30% reduction in combined menstrual and non-menstrual pelvic pain on a verbal rating scale, were 61.5% for 75 mg (p=0.003), 56.4% for 100 mg (p=0.039), and 56.3% for 200 mg (p=0.034), compared to 34.5% for placebo . The 50 mg dose produced a 49.4% response rate (p=0.155), establishing 75 mg as the minimum effective dose.

endometriosis clinical trial pain response Phase IIb

Bone Mineral Density Recovery: Linzagolix Long-Term Follow-up Data vs. Placebo

The PRIMROSE 3 study (N=130) evaluated BMD changes 24 months after treatment cessation in uterine fibroid patients who completed PRIMROSE 1 or PRIMROSE 2. Mean percentage changes in lumbar spine BMD from post-treatment baseline to month 24 were small across most linzagolix treatment groups and similar to variations observed in the placebo group [1]. This contrasts with elagolix, which in clinical studies demonstrated >1% BMD loss at the lumbar spine after 6 months of treatment [2].

bone mineral density safety long-term follow-up PRIMROSE 3

Pharmacokinetic Half-Life: Linzagolix vs. Elagolix - Implications for Dosing Frequency

Linzagolix exhibits an elimination half-life of approximately 15 hours following multiple-dose administration, supporting once-daily oral dosing [1][2]. In contrast, elagolix has a terminal half-life of 4-6 hours, requiring twice-daily dosing and resulting in incomplete GnRH receptor blockade throughout the dosing interval [3][4]. The longer half-life of linzagolix enables sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) over 24 hours.

pharmacokinetics half-life dosing frequency oral bioavailability

Histamine Release Liability: Linzagolix vs. Peptide GnRH Antagonist Cetrorelix

Linzagolix (10 µM) does not induce histamine release in isolated rat peritoneal mast cells, whereas the peptide GnRH antagonist cetrorelix does trigger histamine release under comparable conditions . This differential effect is attributed to linzagolix's non-peptide small-molecule structure, which lacks the peptide motifs associated with mast cell degranulation.

histamine release mast cell off-target safety pharmacology

Uterine Fibroids Heavy Menstrual Bleeding Response: Linzagolix 200 mg + Add-Back vs. Placebo

In the PRIMROSE Phase III clinical trials for uterine fibroids, 84.7% of patients receiving linzagolix 200 mg with hormonal add-back therapy achieved heavy menstrual bleeding (HMB) remission, defined as a reduction in menstrual blood loss to <80 mL per cycle [1]. This response rate establishes linzagolix as the first oral GnRH antagonist approved in the European Union for this indication [2].

uterine fibroids heavy menstrual bleeding PRIMROSE trial Phase III

Recommended Research and Industrial Application Scenarios for Linzagolix (CAS 935283-04-8)


Preclinical Models of Endometriosis-Associated Pain Requiring Dose-Dependent Estrogen Suppression

Linzagolix's established dose-response relationship for pain reduction (61.5% response at 75 mg vs. 34.5% placebo ) and its intermediate GnRH receptor affinity (IC50 36.7 nM [1]) make it suitable for rodent and non-human primate endometriosis models where graded estrogen suppression is desired. The compound's once-daily oral dosing enabled by its ~15-hour half-life [2] facilitates chronic administration protocols with minimal handling stress.

Long-Term Uterine Fibroid Studies with Bone Health Monitoring

For in vivo uterine fibroid xenograft or leiomyoma cell implantation studies exceeding 24 weeks, linzagolix is supported by PRIMROSE 3 data showing BMD recovery to placebo-equivalent levels 24 months post-treatment cessation [3]. The 84.7% HMB remission rate at 200 mg with add-back therapy in Phase III trials [4] provides a benchmark for evaluating experimental compounds against a clinically validated reference agent.

In Vitro GnRH Receptor Pharmacology with Reduced Off-Target Histamine Release

Linzagolix is recommended for in vitro assays requiring selective GnRH receptor antagonism without confounding mast cell activation. Its lack of histamine release at 10 µM in rat peritoneal mast cells contrasts with peptide antagonists like cetrorelix, enabling cleaner interpretation of Ca²⁺ flux, cAMP, and gene expression endpoints in GnRHR-expressing cell lines.

Comparative Pharmacokinetic/Pharmacodynamic Studies of Oral GnRH Antagonists

Linzagolix serves as a distinct comparator in cross-compound PK/PD studies due to its unique affinity/half-life profile: 36.7 nM IC50 paired with 15-hour half-life, versus elagolix (0.25 nM IC50, 4-6 hour half-life) and relugolix (0.33 nM IC50) [1][2]. This combination enables investigation of the relationship between receptor occupancy duration and downstream LH/FSH suppression across different chemical scaffolds.

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